molecular formula C20H26N2O3 B6499415 N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide CAS No. 953150-94-2

N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide

Cat. No.: B6499415
CAS No.: 953150-94-2
M. Wt: 342.4 g/mol
InChI Key: OGCJOHFPIMTOOD-UHFFFAOYSA-N
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Description

N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with dimethoxy and dimethylamino substituents, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,5-dimethoxybenzoic acid: This can be achieved through the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base.

    Formation of 3,5-dimethoxybenzoyl chloride: The 3,5-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Synthesis of this compound: The final step involves the reaction of 3,5-dimethoxybenzoyl chloride with 3-[4-(dimethylamino)phenyl]propylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or amines.

Scientific Research Applications

N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and dimethoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(dimethylamino)phenyl]propyl}-3,4-dimethoxybenzamide
  • N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dihydroxybenzamide
  • N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzenesulfonamide

Uniqueness

N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and dimethoxy groups enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-22(2)17-9-7-15(8-10-17)6-5-11-21-20(23)16-12-18(24-3)14-19(13-16)25-4/h7-10,12-14H,5-6,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCJOHFPIMTOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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